molecular formula C17H19NO3 B556257 Bzl-ser(bzl)-OH CAS No. 201209-83-8

Bzl-ser(bzl)-OH

Cat. No. B556257
M. Wt: 285.34 g/mol
InChI Key: FVRIECPGKNPENC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bzl-ser(bzl)-OH, also known as benzyl-L-serine, is a serine derivative . It is used for research and development purposes and is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of Bzl-ser(bzl)-OH can be achieved through the method of solid-phase peptide synthesis . This method involves the coupling of amino acids on high molecular solid support step-by-step, and finally releasing the amino acids from the supports to obtain the peptides with high yield and high purity . The synthesis of Bzl-ser(bzl)-OH can also involve the copolymerization of Glu(Bzl) and Ser(Bzl), which preferentially yields alternating copolymers .


Molecular Structure Analysis

The molecular formula of Bzl-ser(bzl)-OH is C10H13NO3 . Its molecular weight is 195.215 .


Physical And Chemical Properties Analysis

Bzl-ser(bzl)-OH has a density of 1.2±0.1 g/cm3, a boiling point of 405.6±40.0 °C at 760 mmHg, and a melting point of 223-225°C . Its flash point is 199.1±27.3 °C .

Scientific Research Applications

Peptide Synthesis

“Bzl-ser(bzl)-OH” is used in the field of peptide synthesis .

Application Summary

In peptide synthesis, “Bzl-ser(bzl)-OH” is a protected form of the amino acid serine. The benzyl (Bzl) groups protect the side chain and the carboxyl group of the amino acid during the synthesis process .

Method of Application

The peptide is synthesized on a resin, with each amino acid added in turn. The protecting groups prevent unwanted reactions from occurring during this process. Once the peptide sequence has been assembled, the protecting groups are removed in a process called cleavage .

Results or Outcomes

The result of this process is a peptide with the desired sequence. The efficiency of the synthesis and the yield of the final product can vary depending on the specific conditions and the sequence of the peptide .

Peptide-Cellulose Conjugation

“Bzl-ser(bzl)-OH” is also used in the field of bioconjugation , specifically in the conjugation of peptides to cellulose .

Application Summary

In this application, a hexapeptide protected with “Bzl-ser(bzl)-OH” is synthesized and then coupled to cellulose. This results in a peptide-cellulose conjugate .

Method of Application

The peptide is synthesized first, and then the carboxyl group at the C-terminus of the peptide is coupled with cellulose in a dimethyl sulfoxide solution. The coupling is mediated by 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide monohydrochloride .

Results or Outcomes

The outcome of this process is a peptide-cellulose conjugate. The efficiency of the conjugation and the properties of the final product can depend on the specific conditions and the sequence of the peptide .

Boc Resin Cleavage and Deprotection

“Bzl-ser(bzl)-OH” is used in the field of Boc Resin Cleavage and Deprotection .

Application Summary

In this application, “Bzl-ser(bzl)-OH” is used as a protecting group for the amino acid serine during the cleavage and deprotection of peptides synthesized on Boc-based resins .

Method of Application

The peptide is synthesized on a resin, with each amino acid added in turn. The protecting groups prevent unwanted reactions from occurring during this process. Once the peptide sequence has been assembled, the protecting groups are removed in a process called cleavage .

Results or Outcomes

The result of this process is a peptide with the desired sequence. The efficiency of the synthesis and the yield of the final product can vary depending on the specific conditions and the sequence of the peptide .

Thermoprotection by a Cell Membrane-Localized Metacaspase in a Green Alga

“Bzl-ser(bzl)-OH” is used in the field of biochemistry , specifically in the study of metacaspases in green algae .

Application Summary

In this application, a hexapeptide protected with “Bzl-ser(bzl)-OH” is synthesized and used to study the biochemical characteristics of a cell membrane-localized metacaspase in a green alga .

Method of Application

The peptide is synthesized first, and then used in various biochemical assays to study the properties of the metacaspase .

Results or Outcomes

The outcome of this process is a better understanding of the role of metacaspases in green algae. The specific results can depend on the specific conditions and the sequence of the peptide .

Synthesis of Peptide-Cellulose Conjugate

“Bzl-ser(bzl)-OH” is used in the field of bioconjugation , specifically in the synthesis of peptide-cellulose conjugates .

Application Summary

In this application, a hexapeptide protected with “Bzl-ser(bzl)-OH” is synthesized and then coupled with β-Ala-cellulose in a homogeneous dimethyl sulfoxide solution .

Method of Application

The peptide is synthesized first, and then the C-end carboxyl groups of the peptide are coupled with the β-Ala-cellulose using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide monohydrochloride to ensure the N β .

Results or Outcomes

The outcome of this process is a peptide-cellulose conjugate. The efficiency of the conjugation and the properties of the final product can depend on the specific conditions and the sequence of the peptide .

Thermoprotection by a Cell Membrane-Localized Metacaspase in a Green Alga

“Bzl-ser(bzl)-OH” is used in the field of biochemistry , specifically in the study of metacaspases in green algae .

Application Summary

In this application, a hexapeptide protected with “Bzl-ser(bzl)-OH” is synthesized and used to study the biochemical characteristics of a cell membrane-localized metacaspase in a green alga .

Method of Application

The peptide is synthesized first, and then used in various biochemical assays to study the properties of the metacaspase .

Results or Outcomes

The outcome of this process is a better understanding of the role of metacaspases in green algae. The specific results can depend on the specific conditions and the sequence of the peptide .

Safety And Hazards

Bzl-ser(bzl)-OH may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inadequate ventilation, wear respiratory protection . If inhaled, remove the person to fresh air and keep comfortable for breathing . If experiencing respiratory symptoms, get emergency medical help immediately .

properties

IUPAC Name

(2S)-2-(benzylamino)-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRIECPGKNPENC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427399
Record name Benzyl-O-benzyl-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-O-benzyl-serine methyl ester

CAS RN

201209-83-8
Record name Benzyl-O-benzyl-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bzl-ser(bzl)-OH
Reactant of Route 2
Reactant of Route 2
Bzl-ser(bzl)-OH
Reactant of Route 3
Bzl-ser(bzl)-OH
Reactant of Route 4
Bzl-ser(bzl)-OH
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Bzl-ser(bzl)-OH
Reactant of Route 6
Reactant of Route 6
Bzl-ser(bzl)-OH

Citations

For This Compound
2
Citations
S Szabó, R Khlafulla, S Szarvas, M Almás, L Ladányi… - Chromatographia, 2000 - Springer
Indirect chiral separation methods based on enantiomeric derivatizations were developed in order to monitor optical purity of uncoded amino acids and a new series of amino acid …
Number of citations: 13 link.springer.com
H Kalbacher, C Bürvenich, S Fuchs, H Horn… - … für Naturforschung B, 1976 - degruyter.com
Experimental details of the syntheses of five peptide fragments, used for the total synthesis of somatostatin, are described. N-Hydroxysuccinimide esters and DCC are used for forming …
Number of citations: 3 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.